molecular formula C10H15N3O2 B13853672 4-Methoxy-6-piperidin-4-yloxypyrimidine

4-Methoxy-6-piperidin-4-yloxypyrimidine

Cat. No.: B13853672
M. Wt: 209.24 g/mol
InChI Key: CDDMGDRZFIZGDK-UHFFFAOYSA-N
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Description

4-Methoxy-6-piperidin-4-yloxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidin-4-yloxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-piperidin-4-yloxypyrimidine typically involves the reaction of 4-methoxypyrimidine with piperidine derivatives under specific conditions. One common method includes:

    Starting Materials: 4-methoxypyrimidine and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4-methoxypyrimidine is reacted with piperidine under reflux conditions, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of 4-formyl-6-piperidin-4-yloxypyrimidine.

    Reduction: Formation of this compound derivatives with reduced pyrimidine rings.

    Substitution: Formation of 4-amino-6-piperidin-4-yloxypyrimidine or 4-thio-6-piperidin-4-yloxypyrimidine.

Scientific Research Applications

4-Methoxy-6-piperidin-4-yloxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-piperidin-4-yloxypyrimidine depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity to biological targets.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-(4-pyridinyl)pyrimidine: Similar structure but with a pyridinyl group instead of a piperidin-4-yloxy group.

    4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine: Similar structure with an additional methyl group.

Uniqueness

4-Methoxy-6-piperidin-4-yloxypyrimidine is unique due to the presence of both methoxy and piperidin-4-yloxy groups, which can impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

4-methoxy-6-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C10H15N3O2/c1-14-9-6-10(13-7-12-9)15-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3

InChI Key

CDDMGDRZFIZGDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=N1)OC2CCNCC2

Origin of Product

United States

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